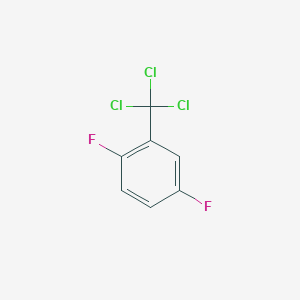
1,4-Difluoro-2-(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl3F2 and a molecular weight of 231.46 g/mol . This compound is characterized by the presence of two fluorine atoms and a trichloromethyl group attached to a benzene ring. It is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of 1,4-Difluoro-2-(trichloromethyl)benzene typically involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions often include the use of hydrogen fluoride in the presence of a catalyst such as antimony pentachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4-Difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trichloromethyl) on the benzene ring.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium methoxide and bases like potassium tert-butoxide.
Applications De Recherche Scientifique
1,4-Difluoro-2-(trichloromethyl)benzene is utilized in various scientific research applications:
Mécanisme D'action
The mechanism by which 1,4-Difluoro-2-(trichloromethyl)benzene exerts its effects is primarily through its interactions with molecular targets in biochemical pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins . These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1,4-Difluoro-2-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,4-Difluorobenzene: Lacks the trichloromethyl group, making it less reactive in certain substitution reactions.
1,4-Bis(trichloromethyl)benzene: Contains two trichloromethyl groups, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine and trichloromethyl groups, which confer specific reactivity and interaction capabilities that are valuable in both research and industrial applications.
Propriétés
Numéro CAS |
847744-21-2 |
|---|---|
Formule moléculaire |
C7H3Cl3F2 |
Poids moléculaire |
231.4 g/mol |
Nom IUPAC |
1,4-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H |
Clé InChI |
DQJUBNZQEHUYMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


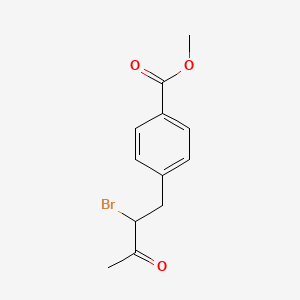
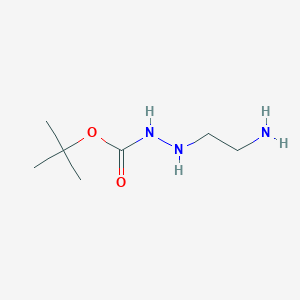
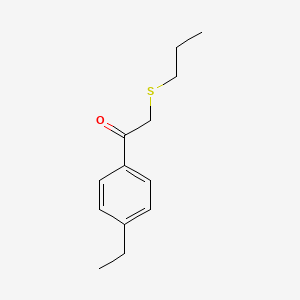
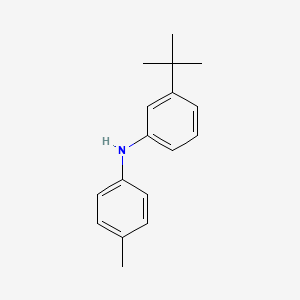
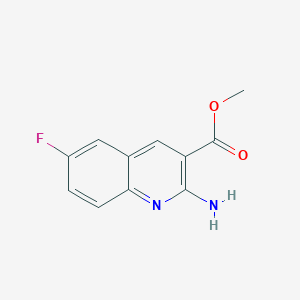
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
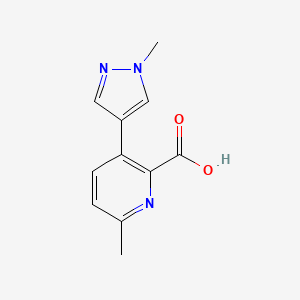
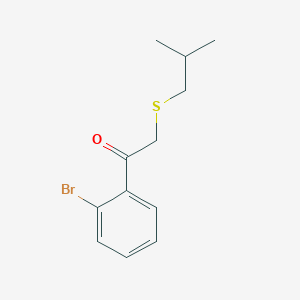
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)

![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
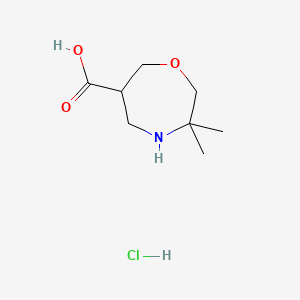
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
